3,5-Dimethylisoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 40798. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

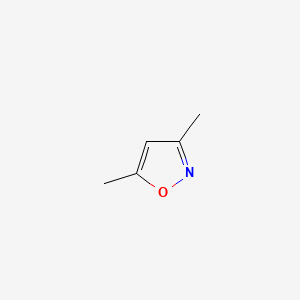

Structure

3D Structure

Propriétés

IUPAC Name |

3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-4-3-5(2)7-6-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FICAQKBMCKEFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059784 | |

| Record name | Isoxazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300-87-8 | |

| Record name | 3,5-Dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=300-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylisoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxazole, 3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoxazole, 3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylisoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIMETHYLISOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS7C0HP303 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 3,5-Dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physicochemical properties of 3,5-Dimethylisoxazole, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various reputable sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO | [1][2] |

| Molecular Weight | 97.12 g/mol | [1][2] |

| Appearance | Clear colorless to pale yellow liquid | [1][3] |

| Melting Point | -14 °C | [1][4][5] |

| Boiling Point | 141-144 °C | [1][3][4][5][6][7][8] |

| Density | 0.99 g/mL at 25 °C | [1][4][6][8] |

| Refractive Index (n20/D) | 1.442 | [1][4][6] |

| Flash Point | 31 °C (87.8 °F) | [5] |

| Vapor Pressure | 6.51 mmHg at 25°C | [1] |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source(s) |

| Solubility in Water | 50.9 g/L; also described as slightly soluble or insoluble | [1][6][9] |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO) | [9] |

| pKa (Predicted) | -1.35 ± 0.28 | [1][4] |

| LogP (Octanol-Water Partition Coefficient) | 1.29 - 1.43 | [4][10] |

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are generalized procedures based on standard laboratory techniques.

Determination of Melting Point

The melting point of this compound, being below room temperature, is technically a freezing point. The determination would involve cooling the substance until it solidifies and then observing the temperature at which it melts upon warming.

Apparatus:

-

Melting point apparatus with a cooling stage (e.g., a modified Mel-Temp or similar device)

-

Capillary tubes

-

Low-temperature thermometer

Procedure:

-

A small amount of liquid this compound is introduced into a capillary tube.

-

The capillary tube is placed in the cooling block of the melting point apparatus.[11]

-

The sample is cooled until it completely solidifies.

-

The temperature is then slowly increased at a rate of 1-2 °C per minute.[11]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting range.[11]

Determination of Boiling Point

Apparatus:

-

Thiele tube or a simple distillation apparatus[12]

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure using a simple distillation apparatus:

-

A small volume of this compound is placed in a round-bottom flask, and boiling chips are added.

-

The flask is connected to a distillation head with a condenser and a collection flask. A thermometer is positioned so that the bulb is just below the side arm of the distillation head.

-

The flask is heated gently.[12]

-

The temperature is recorded when the liquid begins to boil and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[12]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Water bath set to 25 °C

Procedure:

-

The empty pycnometer is weighed.

-

The pycnometer is filled with distilled water and placed in a water bath at 25 °C until it reaches thermal equilibrium. The volume is adjusted, and the pycnometer is weighed again.

-

The pycnometer is dried and then filled with this compound, brought to 25 °C in the water bath, and weighed.

-

The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer).

Determination of pKa

As this compound is a very weak base (predicted pKa of the conjugate acid is -1.35), standard aqueous titration is not feasible. Specialized techniques are required.

Method: NMR Spectroscopy in a non-aqueous solvent

-

A series of solutions containing this compound and a set of pH indicators are prepared in an anhydrous solvent like DMSO.[13]

-

A pH gradient is established in an NMR tube by the diffusion of a strong acid into a basic solution of the analyte and indicators.[13]

-

The chemical shifts of a proton on this compound that is sensitive to protonation and the pH indicators are measured simultaneously along the pH gradient using chemical shift imaging (CSI).[13]

-

The pKa is then determined by fitting the chemical shift data to the Henderson-Hasselbalch equation.[13]

Determination of Solubility

Method: Shake-Flask Method

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove the undissolved solute.

-

The concentration of this compound in the saturated aqueous solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.[14]

Determination of LogP (Octanol-Water Partition Coefficient)

Method: Shake-Flask Method

-

A known volume of n-octanol and water are pre-saturated with each other.

-

A small, accurately weighed amount of this compound is dissolved in either the n-octanol or water phase.

-

The two phases are combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.[15]

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.[15]

Visualizations

Logical Relationship in Drug Design

The following diagram illustrates the role of this compound as a core scaffold in the structure-guided design of BET bromodomain inhibitors.

Logical flow of BET inhibitor design.

Experimental Workflow: Melting Point Determination

This diagram outlines the typical workflow for determining the melting point of a substance like this compound.

References

- 1. scribd.com [scribd.com]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. [PDF] Optimization of this compound Derivatives as Potent Bromodomain Ligands | Semantic Scholar [semanticscholar.org]

- 5. Optimization of this compound Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound 98 300-87-8 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. acdlabs.com [acdlabs.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,5-Dimethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

3,5-Dimethylisoxazole, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2][3] Its utility in medicinal chemistry, particularly in the development of potent bromodomain inhibitors and other bioactive molecules, underscores the importance of its safe and effective handling in the laboratory and during scale-up operations.[2][4] This in-depth technical guide provides a comprehensive overview of the safety protocols and handling guidelines for this compound, ensuring the well-being of researchers and the integrity of experimental outcomes.

Physicochemical and Safety Data at a Glance

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative data extracted from various safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₅H₇NO | [5][6] |

| Molecular Weight | 97.12 g/mol | [5][6] |

| Appearance | Clear colorless to pale yellow liquid | [5][7] |

| Odor | Pungent | [8] |

| Boiling Point | 142-144 °C (lit.) | [5][8][9] |

| Melting Point | -14 °C | [5] |

| Flash Point | 31 °C / 87.8 °F (closed cup) | [8][9][10] |

| Density | 0.99 g/mL at 25 °C (lit.) | [5][9] |

| Solubility in Water | 50.9 g/L; also reported as insoluble | [5][8][11] |

| Vapor Pressure | 6.51 mmHg at 25°C | [5] |

Hazard Identification and Classification

This compound is classified as a Flammable liquid, Category 3 , under the Globally Harmonized System (GHS).[12] The primary hazard statement associated with this compound is H226: Flammable liquid and vapor .[9][12]

GHS Pictogram:

🔥

Experimental Protocols: General Safety and Handling Procedures

While specific experimental protocols for toxicity assessment of this compound are not extensively detailed in publicly available literature, the following general procedures, derived from safety data sheets, are critical for its safe handling.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area.[12][13] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure to vapors.

-

Explosion-Proof Equipment: Due to its flammable nature, all electrical, ventilating, and lighting equipment in the handling area must be explosion-proof.[8][13]

-

Grounding: To prevent the buildup of static electricity, which can serve as an ignition source, containers and receiving equipment must be grounded and bonded during transfer.[8][13]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Under normal use conditions with adequate engineering controls, respiratory protection may not be necessary. However, if inhalation of vapors is possible, a NIOSH/MSHA-approved respirator should be used.[8]

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing and rinse the skin with water/shower.[8][13] Wash the affected area with soap and plenty of water. Get medical attention if irritation persists.[8]

-

Eye Contact: If in eyes, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]

-

Ingestion: If swallowed, clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[8][13] Water mist may be used to cool closed containers.[8]

-

Hazardous Combustion Products: Combustion of this compound can produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][10]

-

Protective Equipment for Firefighters: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[8][10]

Accidental Release Measures

-

Personal Precautions: In the event of a spill, remove all sources of ignition.[8][13] Take precautionary measures against static discharges.[8][10] Ensure adequate ventilation and wear appropriate personal protective equipment.[12][13]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways.[13]

-

Containment and Cleanup: Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, acid binder, or universal binder.[8][10] Collect the absorbed material and place it in a suitable, closed container for disposal.[8] Use spark-proof tools during cleanup.[8][13]

Handling and Storage

-

Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[8] Use only non-sparking tools and take precautionary measures against static discharge.[8][13] Keep away from heat, sparks, open flames, and hot surfaces. - No smoking.[8][13]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[8][13] Keep cool.[8][13] The designated storage area should be a flammables area.[5][8]

-

Incompatible Materials: this compound is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[8][10]

Stability and Reactivity

-

Chemical Stability: this compound is stable under normal storage conditions.[8][10]

-

Conditions to Avoid: Avoid exposure to heat, flames, sparks, and other sources of ignition. Also, avoid contact with incompatible materials.[8][10]

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[8][10]

-

Hazardous Polymerization: Hazardous polymerization does not occur.[8][10]

Visualizing Safe Handling and Emergency Response

To further aid in the comprehension of safe handling practices, the following diagrams illustrate key logical workflows.

References

- 1. CAS 300-87-8: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. fishersci.com [fishersci.com]

- 9. This compound 98 300-87-8 [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. 300-87-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. This compound - Safety Data Sheet [chemicalbook.com]

The Isoxazole Ring: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide on the Biological Significance of the Isoxazole (B147169) Moiety for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled it to the forefront of drug discovery, leading to the development of a wide array of therapeutic agents with diverse biological activities. This technical guide provides a comprehensive overview of the biological significance of the isoxazole ring, detailing its role in various therapeutic areas, presenting key quantitative data, outlining experimental protocols for its biological evaluation, and visualizing the intricate signaling pathways modulated by isoxazole-containing drugs.

The Versatile Pharmacophore: A Spectrum of Biological Activities

The isoxazole nucleus is a key constituent in numerous compounds exhibiting a broad range of pharmacological effects. This versatility stems from the ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The inherent electronic nature of the isoxazole ring, with its electron-withdrawing and donating capabilities depending on substitution patterns, allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, metabolic stability, and bioavailability.

The biological activities attributed to isoxazole-containing compounds are extensive and include:

-

Anticancer Activity: Isoxazole derivatives have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like protein kinases and histone deacetylases (HDACs), and disruption of tubulin polymerization.[1]

-

Anti-inflammatory Activity: The isoxazole ring is a cornerstone of several non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit cyclooxygenase-2 (COX-2), an enzyme crucial in the inflammatory cascade.

-

Antimicrobial Activity: A wide range of isoxazole derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cell wall integrity.

-

Neuroprotective Effects: Emerging research has highlighted the potential of isoxazole compounds in the treatment of neurodegenerative disorders. These compounds can exert their effects by mitigating oxidative stress, reducing neuroinflammation, and modulating neurotransmitter systems.

-

Immunomodulatory Activity: Certain isoxazole-containing drugs play a crucial role in modulating the immune system, primarily by inhibiting the proliferation of activated lymphocytes.

Quantitative Analysis of Biological Activity

To provide a tangible measure of the potency of isoxazole derivatives, the following tables summarize key quantitative data from various biological assays. These values, primarily half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC), offer a comparative insight into the efficacy of different isoxazole-based compounds across various therapeutic targets.

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Isoxazole-pyrazole heterodimer | HT1080 | 16.1 - 9.02 | [2] |

| Diosgenin-isoxazole derivative | MCF-7 | 9.15 | [2] |

| Diosgenin-isoxazole derivative | A549 | 14.92 | [2] |

| 3,5-disubstituted isoxazole from Tyrosol | U87 | 42.8 - 67.6 | [2] |

| Isoxazole chalcone (B49325) derivative | DU145 | 0.96 - 1.06 | [2] |

| Tetrazole based isoxazolines | A549 | 1.49 - 1.51 | [3] |

| Tetrazole based isoxazolines | MDA-MB-231 | 2.83 - 3.62 | [3] |

| 3,5-Diamino-4-(phenylazo)isoxazole derivatives | PC3 | 38.63 - 147.9 | [4] |

| Isoxazole-C-glycoside hybrid | MDA-MB-231 | 22.3 - 35.5 | [5] |

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N3, N5-di(substituted)isoxazole-3,5-diamine | E. coli | 95 - 117 | [6] |

| N3, N5-di(substituted)isoxazole-3,5-diamine | S. aureus | 95 - 100 | [6] |

| 3-(phenyl)-5-(chroman) isoxazole derivatives | E. coli | 20 - 50 | |

| 3-(phenyl)-5-(chroman) isoxazole derivatives | P. aeruginosa | 5 - 20 | |

| Novel Isoxazole Derivatives | C. albicans | 6 - 60 | [1] |

| Novel Isoxazole Derivatives | B. subtilis | 10 - 80 | [1] |

| Novel Isoxazole Derivatives | E. coli | 30 - 80 | [1] |

| General Isoxazole Derivatives | S. aureus & E. coli | 40 - 70 | [7] |

Table 3: Anti-inflammatory and Neuroprotective Activity of Isoxazole Derivatives

| Compound Class | Assay | Target/Model | Activity (IC50/EC50) | Reference |

| Benzoxazolone derivatives | Anti-inflammatory | IL-6 inhibition | 5.09 µM | [8] |

| Fluorophenyl-isoxazole-carboxamides | Antioxidant | DPPH radical scavenging | 0.45 µg/mL | [8] |

| Isoxazole substituted chromans | Neuroprotection | Oxidative stress in HT22 cells | ~ 0.3 µM | [8] |

| 3,4,5-trimethoxy isoxazolone derivative | Neuroprotection | Attenuated Aβ1-42 and tau protein levels in STZ-induced Alzheimer's mouse model | N/A | [9] |

Key Experimental Protocols

The biological evaluation of novel isoxazole derivatives is paramount to understanding their therapeutic potential. The following sections provide detailed methodologies for key in vitro assays commonly employed in the screening and characterization of these compounds.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound against bacterial and fungal strains.

1. Materials:

-

Isoxazole compound stock solution (e.g., 1 mg/mL in DMSO).

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.

-

Bacterial or fungal strains.

-

Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).

-

0.5 McFarland turbidity standard.

-

Spectrophotometer.

2. Procedure:

-

Preparation of Compound Dilutions:

-

Add 100 µL of sterile broth to wells 2-12 of a 96-well plate.

-

Add 200 µL of the isoxazole compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).

-

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours), select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the final bacterial or fungal inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.

-

-

Reading the MIC:

-

Following incubation, visually inspect the plate for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Protocol 2: In Vitro Neuroprotection Assay against Glutamate-Induced Excitotoxicity

This protocol details a method to assess the neuroprotective effects of isoxazole compounds against glutamate-induced cell death in a neuronal cell line.

1. Materials:

-

SH-SY5Y human neuroblastoma cells or primary cortical neurons.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Isoxazole compound stock solution in DMSO.

-

L-glutamic acid.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

96-well cell culture plates.

-

Microplate reader.

2. Procedure:

-

Cell Seeding:

-

Seed the neuronal cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the isoxazole compound for 24 hours. Include a vehicle control (DMSO).

-

-

Induction of Excitotoxicity:

-

After pre-treatment, expose the cells to a neurotoxic concentration of L-glutamic acid (e.g., 50-100 µM) for a specified duration (e.g., 15-30 minutes).

-

-

Wash and Recovery:

-

Remove the glutamate-containing medium and replace it with fresh medium containing the respective concentrations of the isoxazole compound.

-

Incubate the cells for a further 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express cell viability as a percentage of the untreated control.

-

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of isoxazole-containing drugs is intrinsically linked to their ability to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several key isoxazole-based pharmaceuticals.

Valdecoxib: Selective COX-2 Inhibition

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This selectivity is crucial for its anti-inflammatory and analgesic effects while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

Leflunomide: Inhibition of Pyrimidine (B1678525) Synthesis

Leflunomide is an immunomodulatory drug used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726, inhibits dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway, thereby suppressing the proliferation of activated lymphocytes.

References

- 1. researchgate.net [researchgate.net]

- 2. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Screening of Synthetic Isoxazolone Derivative Role in Alzheimer's Disease: Computational and Pharmacological Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

3,5-Dimethylisoxazole: A Heterocyclic Cornerstone for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole, a five-membered heterocyclic compound, has emerged as a crucial building block in contemporary medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it an attractive scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, physicochemical properties, spectroscopic data, key chemical transformations, and its significant role in the development of novel therapeutics, particularly as a potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in research and development. The following tables summarize its key properties and spectroscopic data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇NO | [1] |

| Molecular Weight | 97.12 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 141-144 °C | [3] |

| Density | 0.99 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.442 | [3] |

| Solubility | Soluble in ethanol, methanol, DMSO; slightly soluble in water. | [2] |

Spectroscopic Data

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 2.25 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 5.85 (s, 1H, CH) | [4] |

| ¹³C NMR (CDCl₃) | δ (ppm): 11.0 (CH₃), 12.5 (CH₃), 100.5 (CH), 160.0 (C), 168.0 (C) | [5] |

| Infrared (IR) | Key absorptions (cm⁻¹): ~2920 (C-H stretch), ~1600 (C=N stretch), ~1440 (C=C stretch) | [6] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 97. Key fragments may include loss of methyl or CO groups. | [7] |

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation reaction between acetylacetone (B45752) and hydroxylamine (B1172632) hydrochloride.[1]

Experimental Protocol: Synthesis from Acetylacetone and Hydroxylamine Hydrochloride

Materials:

-

Acetylacetone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride in water.

-

Slowly add a solution of sodium hydroxide in water to the hydroxylamine hydrochloride solution with stirring.

-

To this solution, add acetylacetone dropwise with continuous stirring.

-

Heat the reaction mixture to reflux for 2-3 hours.

-

After cooling to room temperature, extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

Purify the crude product by distillation to yield pure this compound as a colorless to pale yellow liquid.

Note: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.

Key Reactions and Synthetic Utility

This compound serves as a versatile platform for the introduction of various functional groups, enabling the synthesis of a wide range of derivatives. A key transformation is the palladium-catalyzed C-H arylation, which allows for the direct formation of carbon-carbon bonds at the 4-position of the isoxazole (B147169) ring.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Add this compound, the aryl bromide, and anhydrous DMF.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic phase with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-aryl-3,5-dimethylisoxazole.

Note: This is a representative procedure. The choice of ligand, base, solvent, and reaction conditions may vary depending on the specific aryl bromide used.

Application in Drug Discovery: Inhibition of BET Bromodomains

A significant application of the this compound scaffold is in the development of inhibitors for the BET family of bromodomains (BRD2, BRD3, BRD4, and BRDT). These proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histone tails, playing a critical role in the regulation of gene transcription. Dysregulation of BET protein function is implicated in various diseases, including cancer and inflammation.

The this compound moiety acts as an effective bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of BET bromodomains and disrupt their interaction with histones.[8] This inhibition leads to the downregulation of key oncogenes, such as c-Myc, and induces anti-proliferative and pro-apoptotic effects in cancer cells.[9][10]

Visualizations

Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

General Reaction Scheme of this compound

Caption: Key chemical transformations of the this compound core.

Signaling Pathway of BET Bromodomain Inhibition

Caption: Inhibition of BET bromodomain-mediated gene transcription.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block with significant applications in medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and proven utility as a pharmacophore, particularly in the context of BET bromodomain inhibition, underscore its importance for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this powerful scaffold in their scientific endeavors.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound(300-87-8) 1H NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Solved Interpret this IR spectrum for 3-5 dimethylisoxazole | Chegg.com [chegg.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, Synthesis, and in vitro Biological Evaluation of this compound Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification of this compound Derivatives as BRD4 Inhibitors for the Treatment of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Enduring Significance of 3,5-Dimethylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylisoxazole, a heterocyclic compound featuring a five-membered ring with adjacent nitrogen and oxygen atoms, has been a subject of scientific interest since its initial synthesis. This technical guide provides an in-depth exploration of the discovery, history, and fundamental chemical properties of this compound. It details the classic synthesis protocol, presents key physicochemical data in a structured format, and illustrates the reaction pathway using a modern visualization tool. This document serves as a comprehensive resource for researchers and professionals in the fields of medicinal chemistry and drug development, where this compound continues to be a valuable scaffold and building block.

Introduction

The isoxazole (B147169) ring system is a prominent structural motif in a vast array of biologically active compounds. Among the substituted isoxazoles, this compound stands out for its straightforward synthesis and its role as a versatile precursor in the development of pharmaceuticals and agrochemicals.[1] Its discovery is rooted in the foundational work on heterocyclic chemistry in the late 19th and early 20th centuries, a period marked by the elucidation of fundamental reaction mechanisms and the synthesis of novel ring systems.

Historical Context and Discovery

While a single, definitive publication announcing the "discovery" of this compound is not readily identifiable, its synthesis is a direct application of the well-established reaction between a 1,3-dicarbonyl compound and hydroxylamine (B1172632). This general method for the formation of isoxazoles was extensively explored by prominent chemists of the era. The German scientific journal Berichte der deutschen chemischen Gesellschaft frequently featured articles on the reactions of "Acetylaceton" (acetylacetone) and "Hydroxylamin" (hydroxylamine) during this period, laying the groundwork for the synthesis of a wide range of heterocyclic compounds.[2][3][4]

The synthesis of this compound is achieved through the cyclocondensation of acetylacetone (B45752) (pentane-2,4-dione) with hydroxylamine. This reaction provides a clean and efficient route to the isoxazole ring, and it is highly probable that this compound was first prepared and characterized as part of the broader investigation into the reactivity of β-diketones with hydroxylamine.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[5] A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₇NO | [6] |

| Molecular Weight | 97.12 g/mol | [6] |

| Density | 0.99 g/mL at 25 °C | [6] |

| Boiling Point | 142-144 °C | [6] |

| Melting Point | -14 °C | [6] |

| Refractive Index (n20/D) | 1.442 | [6] |

| Flash Point | 31 °C (88 °F) | [6] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols: The Classic Synthesis

The most common and historically significant method for the preparation of this compound is the reaction of acetylacetone with hydroxylamine hydrochloride. The following protocol is a detailed representation of this classic synthesis.

4.1. Materials

-

Acetylacetone (2,4-pentanedione)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide (B78521) or other suitable base

-

Ethanol

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Distillation apparatus

4.2. Procedure

-

Dissolution of Reactants: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroxylamine hydrochloride in a minimal amount of water. To this solution, add a solution of sodium hydroxide in water to liberate the free hydroxylamine.

-

Addition of Acetylacetone: To the aqueous solution of hydroxylamine, add an equimolar amount of acetylacetone. An ethanolic solution of acetylacetone can also be used.

-

Reaction: Heat the reaction mixture to reflux with constant stirring. The reaction is typically complete within a few hours.

-

Work-up: After cooling the reaction mixture to room temperature, extract the product with diethyl ether. Wash the combined organic extracts with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.

-

Purification: Purify the crude this compound by distillation under reduced pressure to obtain a colorless to pale yellow liquid.

Reaction Pathway and Visualization

The synthesis of this compound from acetylacetone and hydroxylamine proceeds through a cyclocondensation reaction. The following diagram, generated using the DOT language, illustrates the logical flow of this process.

Caption: Synthesis of this compound from Acetylacetone.

Conclusion

This compound, a seemingly simple heterocyclic compound, holds a significant place in the history and practice of organic and medicinal chemistry. Its discovery, rooted in the foundational principles of heterocyclic synthesis, has paved the way for its use as a versatile building block in the creation of a wide array of more complex molecules. The straightforward and efficient synthesis from readily available starting materials ensures its continued relevance. For researchers and professionals in drug development, a thorough understanding of the history, properties, and synthesis of this compound is essential for leveraging its full potential in the design and creation of novel therapeutic agents.

References

- 1. 3,5-Dimethylisoxazol – Wikipedia [de.wikipedia.org]

- 2. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]

- 3. Full text of "Berichte der Deutschen Chemischen Gesellschaft" [archive.org]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 3,5-Dimethylisoxazol | 300-87-8 [m.chemicalbook.com]

- 6. 3,5-二甲基异噁唑 98% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic Profile of 3,5-Dimethylisoxazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3,5-Dimethylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits two distinct signals corresponding to the two methyl groups and the single proton on the isoxazole (B147169) ring.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~2.2 | s | CH₃ at C5 |

| ~2.4 | s | CH₃ at C3 |

| ~5.8 | s | H at C4 |

Note: Specific chemical shift values may vary slightly depending on the solvent and spectrometer frequency used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the key resonances are as follows.

| Chemical Shift (δ) ppm | Assignment |

| ~11 | CH₃ at C5 |

| ~13 | CH₃ at C3 |

| ~100 | C4 |

| ~158 | C3 |

| ~168 | C5 |

Note: Specific chemical shift values may vary slightly depending on the solvent and spectrometer frequency used.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1610 | Strong | C=N stretch (isoxazole ring) |

| ~1570 | Strong | C=C stretch (isoxazole ring) |

| ~1440 | Medium | C-H bend (methyl) |

| ~900 | Strong | Ring vibration |

Note: Peak positions and intensities can be influenced by the sampling method (e.g., thin film, KBr pellet).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.[1]

| m/z | Relative Intensity | Assignment |

| 97 | High | Molecular ion [M]⁺ |

| 82 | Moderate | [M - CH₃]⁺ |

| 54 | High | [M - CH₃ - CO]⁺ |

Note: The fragmentation pattern can vary depending on the ionization method used (e.g., Electron Ionization).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2]

-

To ensure a homogeneous solution, gently vortex or sonicate the mixture.[2]

-

Filter the solution through a Pasteur pipette with a small plug of glass wool to remove any particulate matter.[3]

-

Transfer the filtered solution into a clean 5 mm NMR tube.[2]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).[4]

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.[2]

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

-

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).[2]

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, relaxation delay).[2]

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Liquids):

-

Place one to two drops of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Place a second salt plate on top of the first to create a thin liquid film "sandwich".[5]

-

Ensure there are no air bubbles in the film.

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

After analysis, clean the salt plates with a dry organic solvent like acetone (B3395972) and return them to a desiccator.[5]

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in a high vacuum environment.[6]

Ionization:

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7]

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion (radical cation).[7]

Mass Analysis and Detection:

-

The newly formed ions are accelerated by an electric field.

-

The accelerated ions then enter a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[6]

-

An ion detector records the abundance of ions at each m/z value.[7]

-

The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[7]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. Isoxazole, 3,5-dimethyl- [webbook.nist.gov]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Sample Preparation [nmr.chem.umn.edu]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. webassign.net [webassign.net]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. Mass Spectrometry [www2.chemistry.msu.edu]

Solubility of 3,5-Dimethylisoxazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dimethylisoxazole in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a framework for understanding its solubility profile, detailed experimental protocols for its determination, and a template for data presentation. This compound is a heterocyclic compound of interest in pharmaceutical and agrochemical research, making a thorough understanding of its solubility crucial for synthesis, formulation, and biological screening.[1]

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is influenced by factors such as the chemical structure of the solute and solvent, temperature, and pressure. The isoxazole (B147169) ring in this compound introduces polarity, which generally enhances its solubility in polar solvents.[1]

Qualitative Solubility Profile

General assessments indicate that this compound is soluble in common polar organic solvents. These include:

-

Ethanol[1]

-

Methanol[1]

-

Dimethyl sulfoxide (B87167) (DMSO)[1]

Conversely, its solubility in water is limited, and it is often described as slightly soluble or insoluble in aqueous solutions.[1] The solubility is also known to be temperature-dependent, generally increasing with higher temperatures.[1]

Quantitative Solubility Data

Table 1: Experimental Solubility Data of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (Mole Fraction, x₁) |

| Methanol | |||

| Ethanol | |||

| n-Propanol | |||

| Isopropanol | |||

| n-Butanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Acetonitrile | |||

| Toluene | |||

| Dichloromethane | |||

| Dimethyl Sulfoxide |

Note: This table is a template. Researchers should populate it with their own experimentally determined values.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for the gravimetric determination of the solubility of a liquid solute, such as this compound, in organic solvents. This method is a standard and reliable approach for generating the data required for the table above.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Calibrated digital thermometer

-

Analytical balance (±0.0001 g)

-

Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Drying oven

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial containing a known mass of the selected organic solvent. The presence of a distinct liquid phase of the solute should be visible to ensure saturation.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a heated magnetic stirrer.

-

Set the desired temperature and allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Continuous agitation is necessary.

-

Monitor the temperature throughout the equilibration period.

-

-

Sample Withdrawal and Analysis:

-

Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known mass of the clear, saturated supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved micro-droplets.

-

Record the exact mass of the filtered saturated solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility in g/100 g solvent:

-

Mass of solvent = Mass of saturated solution - Mass of dissolved solute

-

Solubility = (Mass of dissolved solute / Mass of solvent) * 100

-

-

Solubility in Mole Fraction (x₁):

-

Moles of solute (n₁) = Mass of dissolved solute / Molar mass of this compound (97.12 g/mol )

-

Moles of solvent (n₂) = Mass of solvent / Molar mass of the solvent

-

Mole Fraction (x₁) = n₁ / (n₁ + n₂)

-

-

-

Data Reporting:

-

Repeat the experiment at different temperatures to obtain a solubility curve.

-

Record all data in a structured format, such as the one provided in Table 1.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

This guide provides the foundational knowledge and practical steps for researchers to systematically investigate and document the solubility of this compound in organic solvents, thereby supporting its effective application in drug discovery and development.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for 3,5-Dimethylisoxazole Derivatives

For Immediate Release

[City, State] – [Date] – As the landscape of drug discovery continues to evolve, the exploration of novel chemical scaffolds with therapeutic potential is paramount. Among these, 3,5-dimethylisoxazole derivatives have emerged as a promising class of compounds with diverse biological activities. This technical guide provides an in-depth analysis of the current research, potential future directions, and detailed experimental methodologies for scientists and drug development professionals investigating this versatile chemical entity. The core focus will be on their established role as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, a key regulator of oncogene expression.

The this compound moiety has been identified as an effective mimic of acetylated lysine (B10760008) (KAc), enabling it to bind to the bromodomains of epigenetic reader proteins.[1] This interaction displaces these proteins from chromatin, leading to the downregulation of target genes, most notably the proto-oncogene c-Myc. This mechanism of action has positioned this compound derivatives as attractive candidates for the development of novel anti-cancer therapeutics.

Core Research Area: Inhibition of the BRD4-c-Myc Axis in Oncology

Bromodomain-containing protein 4 (BRD4) is a critical transcriptional regulator that binds to acetylated histones at enhancers and promoters. This binding recruits the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, initiating the transcriptional elongation of target genes, including the potent oncogene c-Myc.[2][3] The aberrant expression of c-Myc is a hallmark of many human cancers, driving cell proliferation and survival.

This compound derivatives competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, effectively displacing BRD4 from chromatin.[2] This disruption of the BRD4-chromatin interaction prevents the recruitment of the transcriptional machinery necessary for c-Myc expression, leading to its downregulation. The subsequent decrease in c-Myc levels induces cell cycle arrest and apoptosis in cancer cells.[4]

Below is a diagram illustrating the BRD4/c-Myc signaling pathway and the mechanism of inhibition by this compound derivatives.

References

- 1. scribd.com [scribd.com]

- 2. benchchem.com [benchchem.com]

- 3. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of this compound derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

experimental protocol for 3,5-Dimethylisoxazole synthesis

Application Note: Synthesis of 3,5-Dimethylisoxazole

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a key heterocyclic compound used as a building block in pharmaceutical and agrochemical research. The primary synthetic route detailed is the condensation reaction between acetylacetone (B45752) (2,4-pentanedione) and hydroxylamine (B1172632) hydrochloride.[1][2][3] This method is reliable and commonly employed for the preparation of the isoxazole (B147169) ring system.[4] This protocol includes a step-by-step methodology, a summary of quantitative data, and graphical representations of the experimental workflow and reaction pathway.

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The this compound scaffold is of particular interest in medicinal chemistry, serving as a core component in the development of various therapeutic agents, including ligands for bromodomains.[5] The synthesis described herein is a classic and efficient method involving the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with hydroxylamine.[4] The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final isoxazole product.[1]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Figure 1. Synthesis of this compound from Acetylacetone and Hydroxylamine Hydrochloride.

Experimental Protocol

This protocol outlines the procedure for the synthesis, work-up, and purification of this compound.

Materials and Reagents

| Reagent | Molecular Wt. ( g/mol ) | Moles (mol) | Quantity Used | Role |

| Acetylacetone (2,4-pentanedione) | 100.12 | 0.10 | 10.0 g (10.2 mL) | Starting Material |

| Hydroxylamine Hydrochloride | 69.49 | 0.11 | 7.64 g | Reagent |

| Sodium Hydroxide (B78521) | 40.00 | 0.11 | 4.40 g | Base |

| Deionized Water | 18.02 | - | 50 mL | Solvent |

| Diethyl Ether | 74.12 | - | ~100 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~5 g | Drying Agent |

| Saturated Sodium Bicarbonate | - | - | ~30 mL | Washing Agent |

| Brine (Saturated NaCl) | - | - | ~30 mL | Washing Agent |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hydroxylamine hydrochloride (7.64 g, 0.11 mol) and deionized water (25 mL).

-

Stir the mixture until the solid is fully dissolved.

-

In a separate beaker, dissolve sodium hydroxide (4.40 g, 0.11 mol) in deionized water (25 mL). Caution: The dissolution is exothermic; cool the solution in an ice bath.

-

-

Addition of Reagents:

-

Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while stirring. Maintain the temperature below 20°C using an ice bath.

-

Once the addition is complete, add acetylacetone (10.0 g, 0.10 mol) dropwise to the reaction mixture over 15 minutes. An oil may separate during the addition.

-

-

Reaction:

-

After the addition of acetylacetone, heat the mixture to reflux (approximately 100-105°C) using a heating mantle.

-

Allow the reaction to proceed under reflux for 1 hour. The mixture should become more homogeneous as the reaction progresses.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a 250 mL separatory funnel.

-

Extract the aqueous phase with diethyl ether (3 x 30 mL).

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification and Characterization:

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

Purify the resulting crude oil by fractional distillation under atmospheric pressure. Collect the fraction boiling at 140-142°C .

-

The final product, this compound, is a colorless to light brown liquid.[1]

-

Characterize the product using Thin-Layer Chromatography (TLC) and spectroscopic methods (¹H NMR, ¹³C NMR, IR). A reported Rf value for the product is approximately 0.79.[1]

-

Diagrams

Experimental Workflow

The following diagram illustrates the sequential steps of the synthesis protocol.

References

Applications of 3,5-Dimethylisoxazole in Agrochemical Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylisoxazole is a five-membered heterocyclic compound that serves as a versatile scaffold in the development of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes on the use of this compound in agrochemical research, summarizing key quantitative data and providing experimental protocols for the synthesis and biological evaluation of its derivatives.

Fungicidal Applications

Derivatives of this compound have shown promising activity against a range of phytopathogenic fungi. The isoxazole (B147169) ring is a key pharmacophore in several commercial fungicides, and novel derivatives continue to be explored for their potential to manage fungal diseases in crops.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity (EC50 values) of various isoxazole derivatives against common plant pathogens.

| Compound ID | Fungal Species | EC50 (µg/mL) | Reference |

| Isoxazole Derivative A | Botrytis cinerea | 15.2 | [1] |

| Colletotrichum gloeosporioides | 22.8 | ||

| Fusarium oxysporum | 18.5 | ||

| 5-(2-chlorophenyl) isoxazole (5n) | Rhizoctonia solani | 4.43 | [2] |

| 5-(2,4-dichloro-2-hydroxylphenyl) isoxazole (5p) | Fusarium fujikuroi | 6.7 | [2] |

| Isoxazolol pyrazole (B372694) carboxylate 7ai | Rhizoctonia solani | 0.37 | [3] |

| Alternaria porri | 2.24 | [3] | |

| Marssonina coronaria | 3.21 | [3] |

Experimental Protocol: In Vitro Fungicidal Bioassay (Agar Dilution Method)

This protocol describes a standard method for evaluating the fungicidal activity of this compound derivatives against mycelial growth of phytopathogenic fungi.[4][5][6][7]

Materials:

-

Potato Dextrose Agar (B569324) (PDA) medium

-

Test compounds (this compound derivatives)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile Petri dishes (90 mm)

-

Cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Sterile cork borer (5 mm diameter)

-

Incubator

Procedure:

-

Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a concentration of 10 mg/mL.

-

Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control plate should be prepared with an equivalent amount of DMSO without the test compound.

-

Pouring Plates: Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

-

Inoculation: Place a 5 mm mycelial plug, taken from the edge of a 7-day-old culture of the target fungus, at the center of each PDA plate.

-

Incubation: Incubate the plates at 25 ± 2°C in the dark.

-

Data Collection: Measure the colony diameter (in mm) in two perpendicular directions when the fungal growth in the control plate has reached the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treated group.

-

EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data.

Caption: Workflow for the in vitro fungicidal bioassay.

Herbicidal Applications

Certain this compound derivatives, notably isoxaflutole, act as potent herbicides. These compounds typically function as pro-herbicides, being converted in plants and soil to an active form that inhibits essential enzyme systems.

Mechanism of Action: HPPD Inhibition

A key herbicidal mechanism of action for isoxazole derivatives is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Isoxaflutole, for instance, is converted to a diketonitrile derivative within the plant.[8][9] This active metabolite is a potent inhibitor of the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone (B1678516) and, consequently, carotenoids. Inhibition of this pathway leads to the characteristic bleaching symptoms in susceptible weeds.[8]

Caption: Mechanism of HPPD inhibition by Isoxaflutole.

Quantitative Herbicidal Activity Data

The following table presents the herbicidal activity (IC50 values) of isoxaflutole's active metabolite and pre-emergence activity of a related derivative.

| Compound | Target/Weed Species | Bioassay Type | IC50/Activity | Reference |

| Diketonitrile of Isoxaflutole | Carrot HPPD | Enzyme Inhibition | - | [8] |

| Pyroxasulfone (B108660) | Echinochloa crus-galli | Pre-emergence | Excellent control at 250 g a.i./ha | [10][11] |

| Amaranthus retroflexus | Pre-emergence | Excellent control at 250 g a.i./ha | [10] |

Experimental Protocol: Pre-emergence Herbicidal Bioassay

This protocol describes a whole-plant bioassay to evaluate the pre-emergence herbicidal activity of this compound derivatives.[12][13][14][15]

Materials:

-

Pots or trays filled with a standardized soil mix

-

Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

-

Test compounds formulated as a sprayable solution

-

Greenhouse or growth chamber with controlled environmental conditions

-

Spraying equipment calibrated for uniform application

Procedure:

-

Potting and Seeding: Fill pots or trays with soil mix and sow a predetermined number of seeds of the target weed species at a uniform depth.

-

Herbicide Application: Prepare a series of dilutions of the test compound. Apply the herbicide solutions evenly to the soil surface immediately after sowing. A control group should be treated with the solvent carrier only.

-

Watering: Water the pots from the top to incorporate the herbicide into the upper soil layer.

-

Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

-

Phytotoxicity Assessment: After a set period (e.g., 14-21 days), visually assess the phytotoxicity on a scale of 0 to 100%, where 0 represents no injury and 100 represents complete kill.

-

Biomass Measurement: Harvest the above-ground plant material, dry it in an oven at 70°C for 48 hours, and record the dry weight.

-

Data Analysis: Calculate the percent inhibition of growth compared to the untreated control. The GR50 (the dose required to reduce plant growth by 50%) can be determined by regression analysis.

Insecticidal Applications

Derivatives of this compound have shown significant insecticidal activity, particularly as antagonists of the insect gamma-aminobutyric acid (GABA) receptor. This mode of action provides an alternative to insecticides that target other sites, which is important for managing insecticide resistance.

Mechanism of Action: GABA Receptor Antagonism

Isoxazole-based insecticides can act as competitive or non-competitive antagonists of the insect GABA receptor, an important ligand-gated ion channel in the insect central nervous system.[16][17] By binding to the receptor, these compounds block the inhibitory neurotransmitter GABA from binding, leading to hyperexcitation of the nervous system and eventual death of the insect.

Caption: GABA receptor antagonism by isoxazole derivatives.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity (LD50 and LC50 values) of various isoxazole derivatives against different insect pests.

| Compound ID | Insect Species | Bioassay Type | LD50/LC50 | Reference |

| 4-(3-Biphenylyl)-5-carbamoyl-3-isoxazolol | Musca domestica (housefly) | Topical Application | LD50: 5.6 nmol/fly | [5][16][17][18] |

| Compound 1a | Callosobruchus chinensis | - | LC50: 36 mg/L | [19] |

| Compound 1d | Callosobruchus chinensis | - | LC50: 110 mg/L | [19] |

| Compound 2c | Callosobruchus chinensis | - | LC50: 93 mg/L | [19] |

| Acylthiourea-isoxazoline 32 | Plutella xylostella | - | LC50: 0.26 mg/L | [20] |

| Cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate (Ij) | Aphis citricola | - | LD50: 0.041 µ g/nymph | [21] |

Experimental Protocol: Systemic Insecticidal Bioassay for Aphids

This protocol outlines a method for assessing the systemic insecticidal activity of this compound derivatives against aphids.[18][22][23][24]

Materials:

-

Potted host plants (e.g., fava bean, cabbage)

-

Colony of aphids (e.g., Myzus persicae)

-